N-phenylquinolin-3-amine
Overview
Description
N-phenylquinolin-3-amine is a compound that belongs to the quinoline family, characterized by a quinoline core structure with an amine group attached to the phenyl ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar quinoline derivatives and their synthesis, structure, and properties, which can be informative for understanding this compound.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization and substitution processes. For instance, the synthesis of 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones is achieved by a three-step sequence starting with (2-aminophenyl)methanols, followed by the generation of N-[2-(isothiocyanatomethyl)phenyl]-amide intermediates, and cyclization with NaH to produce the desired products . This method demonstrates the complexity and efficiency of synthesizing quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a novel quinolin-2(1H)-one derivative was determined by X-ray crystallography, and its molecular geometry and vibrational analysis were carried out using DFT/B3LYP method with 6-31G(d,p) basis set . Similarly, the structure of a brominated quinoline derivative was confirmed by X-ray diffraction, and the optimized geometric bond lengths and angles were compared with DFT values . These studies highlight the importance of combining experimental and theoretical methods to understand the molecular structure of quinoline compounds.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including Michael addition, as seen in the synthesis of a hydroxy-phenylquinolin-2(1H)-one derivative . The reactivity of these compounds can be further understood by analyzing local reactivity descriptors, which help identify chemically reactive sites within the molecule . Additionally, the presence of halogen atoms, as in the case of the brominated quinoline derivative, can influence the reactivity and interaction of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be investigated through spectroscopic methods and quantum chemical studies. NMR and vibrational wavenumber calculations are used to confirm the structure and properties of these compounds . The presence of weak hydrogen bonds, such as C–H···O, C–H···N, and C–H···Br, can contribute to the stability and three-dimensional structure of the molecules . Additionally, thermodynamic properties and electronic absorption spectra can be predicted and compared with experimental data to gain a comprehensive understanding of the physical and chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties
Amination of 4-Chloro-2-phenylquinoline Derivatives
Novel 4-amino-2-phenylquinoline derivatives, a class related to N-phenylquinolin-3-amine, were synthesized using various 4-chloro-2-arylquinoline compounds. This research highlights the importance of amination by amide solvents in synthesizing such compounds, which could be pivotal in pharmaceutical and chemical industries (Tsai et al., 2008).
One-pot Synthesis of 2-Arylbenzoxazole Derivatives
In another study, a one-pot synthesis method for 2-arylbenzoxazole derivatives was developed. This method involved copper-catalyzed intermolecular C–N coupling with primary amines, highlighting the potential of such reactions in developing novel organic compounds (Miao et al., 2015).
Fluorescence and Optical Properties
Fluorescence of Catechol Amines and Related Compounds
A study investigated the fluorescence properties of catechol amines and related compounds, including derivatives similar to this compound. The research found that certain primary amines with hydroxyl groups exhibited intense fluorescence when exposed to formaldehyde vapor, suggesting potential applications in bioimaging and analytical chemistry (Falck et al., 1962).
Preparation of Fluorescent 3-Hydroxyquinoline-4(1H)-one-5-carboxamides
Another study focused on the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, related to this compound, and evaluated their fluorescent properties. These compounds showed potential as fluorescent agents, which could be useful in various scientific applications, including cellular imaging and diagnostics (Funk et al., 2015).
Biological and Medicinal Applications
Copper Complexes Derived from Hetero-Organoselanylquinoline Ligands
A set of copper(II) complexes synthesized from ligands related to this compound showed significant cytotoxicity against certain cancer cell lines and potential DNA-binding characteristics. This research underscores the potential of these compounds in developing anticancer agents (Moohambihai & Nagashri, 2022).
Synthesis and Activity of Substituted 2-phenylquinolin-4-amines
Research on 2-phenylquinolin-4-amines, related to this compound, showed their potential as immunostimulatory antagonists. This study highlights the importance of these compounds in developing new therapeutic agents (Strekowski et al., 2003).
Safety and Hazards
properties
IUPAC Name |
N-phenylquinolin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKKBANTMOIKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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